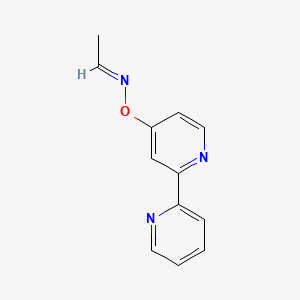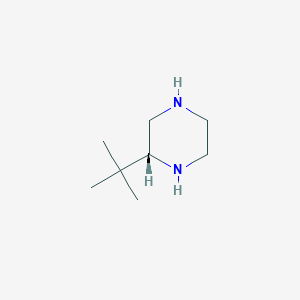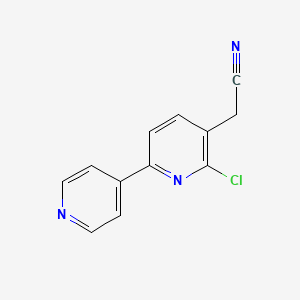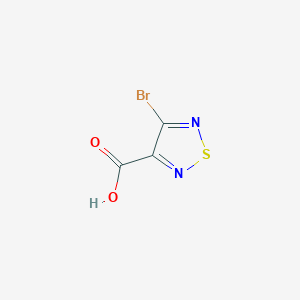
1,8,9-Trimethylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8,9-Trimethylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of three methyl groups attached to the 1st, 8th, and 9th positions of the anthracene core. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,9-Trimethylanthracene can be achieved through several methods, including Friedel-Crafts alkylation and metal-catalyzed reactions. One common approach involves the alkylation of anthracene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
1,8,9-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions.
Major Products
科学的研究の応用
1,8,9-Trimethylanthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds and as a model compound for studying photophysical and photochemical properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe in fluorescence spectroscopy.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent luminescent properties.
作用機序
The mechanism of action of 1,8,9-Trimethylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is being explored for its potential use in cancer therapy. Additionally, its fluorescence properties are utilized in various imaging techniques to study cellular processes and molecular interactions.
類似化合物との比較
1,8,9-Trimethylanthracene can be compared with other anthracene derivatives such as 9,10-dimethylanthracene and 1,2,3-trimethylanthracene. While all these compounds share a common anthracene core, the position and number of methyl groups significantly influence their chemical and physical properties. For example, 9,10-dimethylanthracene is known for its blue fluorescence, whereas this compound exhibits different photophysical properties due to the additional methyl group.
List of Similar Compounds
- 9,10-Dimethylanthracene
- 1,2,3-Trimethylanthracene
- 9-Methylanthracene
- 1,8-Dimethylanthracene
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
特性
CAS番号 |
63335-10-4 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
1,8,9-trimethylanthracene |
InChI |
InChI=1S/C17H16/c1-11-6-4-8-14-10-15-9-5-7-12(2)17(15)13(3)16(11)14/h4-10H,1-3H3 |
InChIキー |
ZSENAIKMUOJESY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C3C(=CC=CC3=CC2=CC=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)




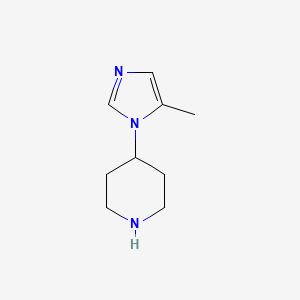
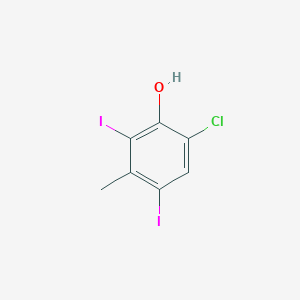
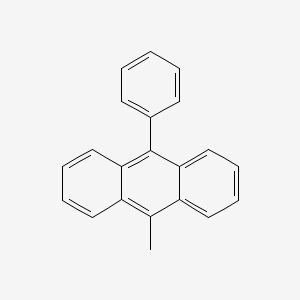
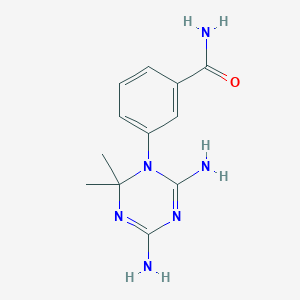
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)
